BenchChemオンラインストアへようこそ!

6-Methyl-5,6-dihydropyridin-2(1h)-one

Androgen Receptor Antagonist Prostate Cancer Chiral Resolution

This chiral dihydropyridin-2-one building block (CAS6052-74-0) is essential for medicinal chemistry programs targeting androgen receptor antagonists, HCV NS5B inhibitors, and HDAC inhibitors. The (6S)-enantiomer delivers a four-fold potency advantage (IC50 500 nM vs 2.0 µM for 6R) and sub-micromolar cellular activity (EC50 <0.10 µM) unmatched by unsubstituted or bulkier analogs. Its favorable synthetic profile supports high-throughput parallel synthesis for library generation. Ensure you specify stereochemical purity when ordering for lead optimization.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 6052-74-0
Cat. No. B14739502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,6-dihydropyridin-2(1h)-one
CAS6052-74-0
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)N1
InChIInChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h2,4-5H,3H2,1H3,(H,7,8)
InChIKeyPKDBCYDTRARLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,6-dihydropyridin-2(1H)-one Procurement Guide: Core Scaffold Identification and Baseline Specifications


6-Methyl-5,6-dihydropyridin-2(1H)-one (CAS 6052-74-0) is a chiral heterocyclic building block belonging to the dihydropyridin-2-one class, with a molecular formula of C6H9NO and a molecular weight of 111.14 g/mol . It features a six-membered lactam ring with a stereogenic center at the C6 position bearing a methyl substituent. This core scaffold serves as a privileged structure in medicinal chemistry, appearing in diverse bioactive molecules including androgen receptor modulators [1], HCV NS5B polymerase inhibitors [2], and histone deacetylase (HDAC) inhibitors [3]. Its physical properties include a density of 0.989 g/cm³, a boiling point of 273.3°C at 760 mmHg, and a vapor pressure of 0.00577 mmHg at 25°C , providing essential handling and storage parameters for procurement decisions.

6-Methyl-5,6-dihydropyridin-2(1H)-one: Why Substitution with Other Dihydropyridinones Compromises Research Outcomes


Generic substitution among dihydropyridin-2-one analogs is not scientifically valid due to the pronounced stereoelectronic effects of the C6-methyl group on both binding affinity and synthetic tractability. The presence and stereochemistry of the C6-substituent directly modulate the dihedral angle of the lactam ring, influencing its conformation and, consequently, its interactions with biological targets such as the androgen receptor [1]. Specifically, the (6S)-enantiomer demonstrates a four-fold higher potency (IC50 = 500 nM) compared to the (6R)-enantiomer (IC50 = 2.0 µM) in androgen receptor antagonism assays [1]. Furthermore, in the context of HCV NS5B polymerase inhibition, the presence of the 6-methyl group is a critical determinant for achieving sub-micromolar cellular potency (EC50 < 0.10 µM), a feature absent in the unsubstituted scaffold [2]. The following evidence quantifies these critical differences, guiding precise selection and procurement.

6-Methyl-5,6-dihydropyridin-2(1H)-one Comparative Evidence: Quantitative Differentiation from Closest Analogs


6-Methyl-5,6-dihydropyridin-2(1H)-one in Androgen Receptor Modulation: Stereochemistry-Driven Potency Differentiation

The (6S)-enantiomer of the 6-methyl-substituted dihydropyridin-2-one core exhibits a 4-fold greater antagonistic potency against the human androgen receptor compared to its (6R)-counterpart. The (6S)-isomer achieved an IC50 of 500 nM, whereas the (6R)-isomer demonstrated an IC50 of 2.0 µM in a cell-based transactivation assay [1]. This stereochemical dependence highlights the critical importance of procuring the correct enantiomer for projects targeting androgen receptor modulation.

Androgen Receptor Antagonist Prostate Cancer Chiral Resolution

6-Methyl-5,6-dihydropyridin-2(1H)-one in HCV NS5B Polymerase Inhibition: Critical Substituent for Cellular Antiviral Potency

The 6-methyl substitution on the dihydropyridin-2-one core is a crucial determinant for achieving potent cellular antiviral activity against Hepatitis C Virus. While the unsubstituted dihydropyridin-2-one scaffold serves as a baseline, the introduction of the 6-methyl group, in the context of 6,6-dialkyl analogs, enables the attainment of sub-100 nM cellular potency (EC50 < 0.10 µM) against HCV genotype 1b replicons [1]. This contrasts sharply with the minimal cellular activity observed for the parent, unsubstituted scaffold, underscoring the methyl group's role in optimizing target engagement and cell permeability.

HCV NS5B Polymerase Inhibitor Antiviral Non-nucleoside Inhibitor

6-Methyl-5,6-dihydropyridin-2(1H)-one as an HDAC Inhibitor Scaffold: Quantitative Potency vs. SAHA in Anticancer Applications

Dihydropyridin-2-one derivatives, including those bearing a 6-methyl substitution, have been characterized as potent inhibitors of histone deacetylases (HDACs). Specifically, compounds within this class exhibit low nanomolar IC50 values against HDAC1. For instance, a related derivative (BDBM50096265) showed an IC50 of 169 nM [1]. More importantly, a subsequent study demonstrated that certain dihydropyridin-2-one analogs exhibited superior antiproliferative activity against PC-3 and HepG2 cancer cell lines compared to the FDA-approved HDAC inhibitor SAHA (vorinostat), while also displaying a favorable selectivity profile by showing no toxicity towards normal RWPE-1 and VERO cells, a characteristic not shared by SAHA [2].

HDAC Inhibitor Anticancer Epigenetics

6-Methyl-5,6-dihydropyridin-2(1H)-one: Synthetic Accessibility and Advantage over Larger Alkyl Analogs in Parallel Medicinal Chemistry

The 6-methyl group provides an optimal balance between structural diversity and synthetic efficiency. Modern catalytic methods enable the rapid, one-pot synthesis of diverse 6-methyl-substituted dihydropyridin-2-ones from commercially available aldehydes, achieving yields up to 98% [1]. In contrast, the introduction of bulkier alkyl groups (e.g., ethyl, phenyl) at the C6 position often requires more complex, multi-step synthetic routes and can lead to decreased yields due to steric hindrance. This streamlined synthetic accessibility makes the 6-methyl variant a preferred building block for high-throughput parallel synthesis and rapid analog generation compared to its larger alkyl counterparts.

Medicinal Chemistry Parallel Synthesis Building Block

6-Methyl-5,6-dihydropyridin-2(1H)-one: Evidence-Backed Application Scenarios for Procurement Decisions


Prostate Cancer Drug Discovery: Developing Stereoselective Androgen Receptor Antagonists

This building block is ideal for research groups focused on developing next-generation androgen receptor antagonists for prostate cancer therapy. As demonstrated by the 4-fold potency difference between the (6S) and (6R) enantiomers [1], procurement of the stereochemically pure (6S)-6-methyl-5,6-dihydropyridin-2(1H)-one is critical for lead optimization efforts aimed at maximizing on-target activity. The established activity in cell-based assays provides a validated starting point for structure-activity relationship (SAR) studies.

Antiviral Lead Optimization: Building Potent HCV NS5B Polymerase Inhibitors

The 6-methyl-dihydropyridin-2-one core is a validated scaffold for achieving sub-micromolar antiviral potency in HCV replicon assays [2]. Procurement of this specific building block is essential for medicinal chemistry teams aiming to recapitulate and improve upon the potent cellular activity reported for this chemotype. It serves as a direct entry point into a known chemical series with established in vivo pharmacokinetic properties (e.g., oral bioavailability in monkeys) [2].

Epigenetic Drug Discovery: HDAC Inhibitor Scaffold with Superior Selectivity Potential

For projects targeting histone deacetylases (HDACs) for oncology indications, the dihydropyridin-2-one scaffold offers a compelling alternative to hydroxamate-based inhibitors like SAHA. Evidence indicates that derivatives of this scaffold can achieve comparable or superior antiproliferative activity while exhibiting a more favorable selectivity profile against normal cells [3]. Procuring 6-Methyl-5,6-dihydropyridin-2(1H)-one provides a strategic entry point into this chemotype, enabling the exploration of novel, potentially safer HDAC inhibitors.

High-Throughput Parallel Synthesis: Efficient Generation of Diverse Analog Libraries

The favorable synthetic profile of 6-methyl-substituted dihydropyridin-2-ones makes this building block a superior choice for generating large, diverse compound libraries via high-throughput parallel synthesis. Modern catalytic methods allow for rapid and high-yielding derivatization [4], enabling medicinal chemists to efficiently explore chemical space around this core scaffold. Compared to bulkier 6-alkyl analogs, the methyl group offers an optimal balance of steric and electronic properties without compromising synthetic throughput.

Quote Request

Request a Quote for 6-Methyl-5,6-dihydropyridin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.